molecular formula C16H16BrNOS B11795169 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B11795169
M. Wt: 350.3 g/mol
InChI Key: VGTWSCJPSABIMD-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a high-value chemical building block designed for pharmaceutical research and development. This compound features a 5,6-dihydrobenzo[d]thiazol-7(4H)-one core, a privileged scaffold recognized for its significant biological potential. The 2-bromo substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid exploration of structure-activity relationships (SAR). The 4-isopropylphenyl group at the 5-position is a key structural motif that can influence the compound's lipophilicity and overall pharmacodynamic profile. Benzothiazole derivatives of this class are frequently investigated for their anti-proliferative activities against various cancer cell lines, with the specific substituents on the core structure having a major impact on their potency and selectivity . Furthermore, similar multicyclic compounds containing the benzothiazole motif are actively studied for their potential applications in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease . Researchers utilize this brominated intermediate in the synthesis of complex fused derivatives for use in high-throughput screening and as a precursor in the development of novel therapeutic agents. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H16BrNOS

Molecular Weight

350.3 g/mol

IUPAC Name

2-bromo-5-(4-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C16H16BrNOS/c1-9(2)10-3-5-11(6-4-10)12-7-13-15(14(19)8-12)20-16(17)18-13/h3-6,9,12H,7-8H2,1-2H3

InChI Key

VGTWSCJPSABIMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives can lead to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Bromine Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions:

Reaction TypeConditionsYieldKey ObservationsSource
Bromine replacement CuBr₂, isopentyl nitrite, ACN, 80°C75%Forms intermediates for further functionalization
Cross-coupling Pd catalysts, arylboronic acidsN/ATheoretical feasibility for Suzuki-Miyaura coupling

In one protocol, bromine substitution was achieved using copper(II) bromide and isopentyl nitrite in acetonitrile at 80°C (1h), yielding 75% of the product . The reaction proceeds via diazotization followed by bromine radical substitution.

Thiazole Ring Reactivity

The fused benzothiazole ring participates in cyclization and ring-opening reactions:

Cycloaddition Reactions

  • Reacts with alkynes under Rh catalysis to form polycyclic aromatic compounds .

  • Ring-opening observed in acidic conditions, generating thiol-containing intermediates.

Oxidation/Reduction

  • The sulfur atom in the thiazole ring undergoes oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

  • Selective reduction of the carbonyl group at position 7 is achievable with NaBH₄/CeCl₃.

Functionalization of the Isopropylphenyl Group

The 4-isopropylphenyl substituent influences steric and electronic properties:

Modification TypeReagents/ConditionsOutcomeSource
Electrophilic substitution HNO₃/H₂SO₄, 0°CNitration at para position
Oxidative cleavage KMnO₄, acidic conditionsIsopropyl → ketone conversion

Industrial-Scale Reactions

Advanced methods enhance scalability and efficiency:

  • Continuous flow synthesis reduces reaction time by 40% compared to batch processes.

  • Automated purification via column chromatography achieves >98% purity for pharmaceutical applications .

Comparative Reactivity Analysis

Functional GroupReactivity TrendKey Drivers
BromineHigh (NAS > coupling)Electrophilicity at C2
Thiazole ringModerate (ring-opening)Strain in fused bicyclic system
IsopropylphenylLow (steric hindrance)Electron-donating isopropyl group

The bromine atom shows the highest reactivity, enabling versatile derivatization . Steric hindrance from the isopropyl group limits electrophilic attacks on the phenyl ring .

Mechanistic Insights

  • Bromine substitution : Proceeds via a radical pathway mediated by CuBr₂, as evidenced by ESR studies .

  • Thiazole ring-opening : Acid-catalyzed hydrolysis follows first-order kinetics (k=0.15h1k = 0.15 \, \text{h}^{-1} at pH 2).

Scientific Research Applications

Medicinal Chemistry

The compound serves as a promising scaffold for developing new drugs with potential therapeutic activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has shown that certain benzothiazole derivatives can inhibit tumor growth in cancer models, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7).

Chemical Biology

In chemical biology, 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can act as a molecular probe to study biological processes. Its interactions with specific enzymes or receptors can elucidate its mechanism of action and biological activities.

Materials Science

This compound's unique structural features allow it to be incorporated into novel materials with tailored electronic, optical, or mechanical properties. Its potential applications in creating advanced materials are being explored.

Industrial Applications

As an intermediate in the synthesis of other valuable chemicals and materials, 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one plays a critical role in industrial chemistry.

Case Studies and Research Findings

Recent studies have highlighted the broad spectrum of biological activities associated with benzothiazole derivatives:

  • Photoprotective and Antioxidant Activities : Some derivatives have been evaluated for their ability to act as photoprotective agents while exhibiting antioxidant properties.
  • Antitumor Activity : Research indicates that benzothiazole compounds can effectively inhibit tumor growth across various cancer models.

These findings underscore the potential of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one as a versatile compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one with related compounds, focusing on structural features, binding affinities, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one 2-Br, 5-(4-isopropylphenyl) ~354.3 Potential insecticide (inferred) [Extrapolated]
5,6-Dihydrobenzo[d]thiazol-7(4H)-one None (parent structure) 167.23 Core scaffold for drug design
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one 2-NH₂ 182.25 Intermediate in synthesis
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) Bis-hydroxylamine, isothiazole N/A Binding affinity: −8.7 kcal/mol (trehalase inhibitor)
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Bromophenyl, triazole-thione 464.0 Spectral IR, NMR, MS reported

Binding Affinity and Bioactivity

  • Target Compound : While direct binding data are unavailable, the bromine and bulky 4-isopropylphenyl groups may enhance hydrophobic interactions in enzyme binding pockets, similar to Compound 1 (trehalase inhibitor, −8.7 kcal/mol) .
  • Compound 1 vs. Target Compound : The hydroxylamine groups in Compound 1 contribute to higher binding energy compared to bromine, suggesting substituent polarity impacts affinity. The target compound’s isopropylphenyl group may improve membrane permeability but reduce solubility .

Physicochemical Properties

  • Solubility : Bromine and aromatic systems may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound characterized by a unique molecular structure that includes a bromine atom and an isopropylphenyl substituent. This composition lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H16BrNOS
  • Molecular Weight : 350.3 g/mol
  • IUPAC Name : 2-bromo-5-(4-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
  • Canonical SMILES : CC(C)C1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)Br

Synthesis Methods

The synthesis of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves:

  • Bromination : The compound is synthesized via the bromination of a precursor compound, often involving the reaction of 2-amino-5,6-dihydrobenzo[d]thiazol-7-one with copper(II) bromide in acetonitrile at elevated temperatures.
  • Yield Optimization : The yield can reach approximately 75% under optimized conditions.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies indicate that benzothiazole derivatives can inhibit cell proliferation in cancer cell lines. For example, related compounds have been evaluated for their antiproliferative effects on human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing moderate to strong inhibitory activities .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, benzothiazole derivatives are recognized for their anti-inflammatory effects. Compounds similar to 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one have been noted for their ability to inhibit pro-inflammatory enzymes such as lipoxygenase (LO), with IC50 values in the sub-micromolar range .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor activity that is crucial for cellular signaling processes.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Bromo-5-(4-methylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-oneMethyl substitutionEnhanced lipophilicity
2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-oneIsopropyl groupPotentially improved selectivity
2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-onePara-substituted phenylIncreased reactivity

Case Studies and Research Findings

Recent studies have highlighted the broad spectrum of biological activities associated with benzothiazole derivatives. For instance:

  • Photoprotective and Antioxidant Activities : Certain derivatives have been assessed for their ability to act as photoprotective agents while exhibiting antioxidant properties .
  • Antitumor Activity : Research has shown that some benzothiazole compounds can effectively inhibit tumor growth in various cancer models, indicating their potential as therapeutic agents .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot cyclocondensation approach using halogenated precursors (e.g., bromoacetyl derivatives) with thiosemicarbazones or aminothiazole intermediates is common. For example, refluxing brominated ketones with substituted thiosemicarbazones in chloroform-ethanol (2:1) at 60°C for 2 hours yields thiazolone derivatives . Catalytic systems like Ca/4-MePyr IL@ZY-Fe3O4 can enhance reaction efficiency by reducing side products and improving yields via magnetic recovery and multi-functional catalysis . Optimization should focus on solvent polarity, temperature, and catalyst loading to balance reaction rate and purity.

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include C=O (1644–1653 cm⁻¹), C=N (1600–1625 cm⁻¹), and S-C=N (584 cm⁻¹). Bromine substitution may slightly shift these peaks due to inductive effects .
  • NMR : In DMSO-d6, expect signals for aromatic protons (δ 7.44–8.07 ppm), isopropyl CH3 (δ 1.03–1.09 ppm), and dihydrothiazole CH2 groups (δ 2.26–2.86 ppm). The bromine atom induces deshielding in adjacent carbons, visible in ¹³C NMR (e.g., C=O at δ 189.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 [M+1] for brominated analogs) confirm the molecular formula. Fragmentation patterns should align with cleavage at the thiazole ring or bromophenyl group .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For accurate results, grow crystals in ethanol-chloroform (1:2) and collect high-resolution data (≤ 0.8 Å). Twinning or disordered isopropyl groups may require advanced refinement strategies, such as using the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties like HOMO-LUMO gaps and electrostatic potentials, correlating with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) predicts binding affinities. For example, analogs with binding energies ≤ -8.5 kcal/mol (similar to dihydrobenzoisothiazole derivatives) suggest potential bioactivity .

Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer :
  • Contradictory NMR Signals : Verify solvent effects (e.g., DMSO vs. CDCl3) or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic Disorder : Apply restraints (ISOR, SIMU) in SHELXL to model dynamic isopropyl or bromophenyl groups. Compare with powder XRD to confirm phase purity .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Methodological Answer : Synthesize analogs with variations at the bromine (e.g., Cl, F substitution) or isopropyl group (e.g., tert-butyl, cyclopropyl). Test in vitro bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate substituent effects with activity. For example, bulkier substituents may enhance lipophilicity but reduce solubility, impacting bioavailability .

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